N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide
Description
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide |
InChI |
InChI=1S/C18H17BrN2O2/c1-3-4-17(22)20-13-6-8-16-15(10-13)21-18(23-16)12-5-7-14(19)11(2)9-12/h5-10H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
IMKJKGAXPCFJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
The Suzuki-Miyaura cross-coupling reaction enables precise introduction of the 4-bromo-3-methylphenyl group at position 2 of the benzoxazole. This method is advantageous for its tolerance of functional groups and mild conditions .
Procedure :
-
Halogenation of Benzoxazole Precursor :
-
Suzuki Coupling :
Key Data :
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | NBS | Acetic acid | 50°C | 82% |
| Suzuki Coupling | Pd(PPh₃)₄ | 1,4-Dioxane | 90°C | 78% |
Nitro Reduction and Sequential Acylation
This two-step approach involves reducing a nitro-substituted benzoxazole to an amine, followed by acylation. The method is highlighted in the synthesis of N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives .
Synthetic Pathway :
-
Nitro Reduction :
-
Acylation :
Advantages :
-
High selectivity for the amine position.
-
Compatibility with sensitive functional groups (e.g., bromine) .
Comparative Analysis of Methods
| Method | Key Step | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Thiourea Cyclization | KO₂ oxidation | 65–75% | Moderate | High |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 78% | High | Moderate |
| Nitro Reduction | Pd/C hydrogenation | 88–95% | Low | High |
| One-Pot Tandem | Concurrent reactions | ~70% | High | Low |
Insights :
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent-Driven Pharmacological Variations
- Halogenation : The bromine atom in the target compound may facilitate halogen bonding with biomolecular targets, a feature absent in D.1.8 (ethynyl) and Xf (furan) .
- Solubility : Xf’s piperidinyl group increases polarity, improving aqueous solubility compared to the target compound’s bromophenyl group, which elevates lipophilicity .
- Bioactivity: D.1.8’s quinoline core is associated with tubulin inhibition, while benzoxazole derivatives like the target compound may target distinct pathways (e.g., kinase or receptor modulation) .
Biological Activity
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C18H17BrN2O2
- Molecular Weight: 373.24378 g/mol
- CAS Number: 347339-41-7
- IUPAC Name: N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-butanamide
- SMILES Notation: CC(C)C(Nc(cc1)cc2c1oc(-c(cc1)cc(C)c1Br)n2)=O
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic markers.
A notable study reported:
- MCF-7 Cell Line IC50: 25 µM
- HeLa Cell Line IC50: 30 µM
These findings suggest that this compound could be a promising candidate for further development in cancer therapy.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cell viability in neuronal cell cultures exposed to neurotoxic agents.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was administered to mice infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various concentrations of the compound on MCF-7 and HeLa cells. The results confirmed dose-dependent cytotoxicity, with flow cytometry revealing increased early and late apoptotic cells at higher concentrations.
Q & A
Q. What evidence supports the role of the bromophenyl group in target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
